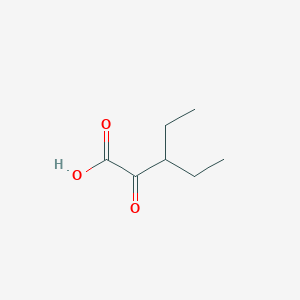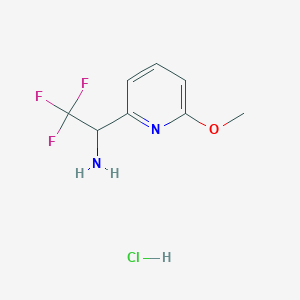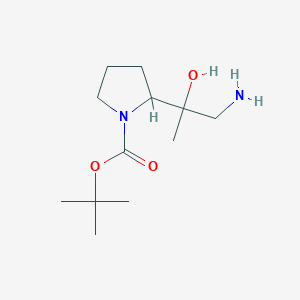
3-Ethyl-2-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-oxopentanoic acid: is an organic compound with the molecular formula C7H12O3. It is a keto acid, characterized by the presence of both a ketone and a carboxylic acid functional group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Ethyl-2-oxopentanoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-ethyl-2-pentanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically requires an acidic medium and is carried out under controlled temperature conditions to prevent over-oxidation.
Industrial Production Methods: In an industrial setting, this compound can be produced via the catalytic oxidation of 3-ethyl-2-pentanol. This process often employs a metal catalyst such as palladium or platinum supported on a carrier material. The reaction is conducted in a continuous flow reactor to ensure efficient conversion and high yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-2-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce this compound derivatives.
Reduction: The ketone group can be reduced to form 3-ethyl-2-hydroxypentanoic acid using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alcohols, amines, acid chlorides, basic or acidic catalysts.
Major Products:
Oxidation: Higher oxidation state derivatives.
Reduction: 3-Ethyl-2-hydroxypentanoic acid.
Substitution: Esters, amides, and other functionalized derivatives.
Applications De Recherche Scientifique
3-Ethyl-2-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 3-ethyl-2-oxopentanoic acid involves its interaction with various molecular targets and pathways. As a keto acid, it can participate in enzymatic reactions that involve the transfer of keto and carboxyl groups. These reactions are crucial in metabolic pathways, where the compound can act as an intermediate or a substrate for enzyme-catalyzed transformations.
Comparaison Avec Des Composés Similaires
3-Methyl-2-oxopentanoic acid: Similar structure but with a methyl group instead of an ethyl group.
4-Methyl-2-oxopentanoic acid: Similar structure with the ketone group at a different position.
3-Ethyl-4-oxopentanoic acid: Similar structure with the ketone group at a different position.
Uniqueness: 3-Ethyl-2-oxopentanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
34906-88-2 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
3-ethyl-2-oxopentanoic acid |
InChI |
InChI=1S/C7H12O3/c1-3-5(4-2)6(8)7(9)10/h5H,3-4H2,1-2H3,(H,9,10) |
Clé InChI |
CKGNFKNZKFVYQG-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2',3'-Dihydro-4'h-spiro[cyclopentane-1,1'-naphthalen]-4'-one](/img/structure/B13530092.png)





![5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecanehydrochloride](/img/structure/B13530116.png)


![1-(1H-Benzo[d]imidazol-5-yl)cyclopentane-1-carboxylic acid](/img/structure/B13530139.png)


